molecular formula C31H37N5O10 B12512181 Boc-Arg(Z)-OSu

Boc-Arg(Z)-OSu

Cat. No.: B12512181
M. Wt: 639.7 g/mol
InChI Key: HAKDQDAGZLXYNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-tert-Butoxycarbonyl-Nω-benzyloxycarbonyl-L-arginine N-hydroxysuccinimide ester: (Boc-Arg(Z)-OSu) is a derivative of the amino acid arginine. It is commonly used in peptide synthesis due to its ability to protect the amino group of arginine, preventing unwanted side reactions during the synthesis process. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) group and a benzyloxycarbonyl (Z) group, which serve as protecting groups for the amino and guanidino groups of arginine, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-tert-Butoxycarbonyl-Nω-benzyloxycarbonyl-L-arginine N-hydroxysuccinimide ester typically involves the following steps:

    Protection of the Amino Group: The amino group of arginine is protected using the tert-butoxycarbonyl (Boc) group. This is achieved by reacting arginine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Protection of the Guanidino Group: The guanidino group of arginine is protected using the benzyloxycarbonyl (Z) group. This is done by reacting the Boc-protected arginine with benzyl chloroformate (CbzCl) in the presence of a base.

    Activation of the Carboxyl Group: The carboxyl group of the protected arginine is activated by reacting it with N-hydroxysuccinimide (NHS) and a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the N-hydroxysuccinimide ester.

Industrial Production Methods: Industrial production of N-tert-Butoxycarbonyl-Nω-benzyloxycarbonyl-L-arginine N-hydroxysuccinimide ester follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: N-tert-Butoxycarbonyl-Nω-benzyloxycarbonyl-L-arginine N-hydroxysuccinimide ester undergoes nucleophilic substitution reactions where the N-hydroxysuccinimide ester group is replaced by nucleophiles such as amines or alcohols.

    Deprotection Reactions: The Boc and Z protecting groups can be removed under acidic and hydrogenation conditions, respectively. Boc deprotection is typically achieved using trifluoroacetic acid (TFA), while Z deprotection is done using hydrogenation in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, alcohols, and bases such as triethylamine. The reactions are typically carried out in organic solvents like dichloromethane or dimethylformamide.

    Deprotection Reactions: Trifluoroacetic acid (TFA) for Boc deprotection and hydrogenation with palladium on carbon (Pd/C) for Z deprotection.

Major Products:

    Substitution Reactions: The major products are peptides or peptide derivatives where the N-hydroxysuccinimide ester group is replaced by the nucleophile.

    Deprotection Reactions: The major products are the free amino and guanidino groups of arginine after removal of the Boc and Z protecting groups.

Scientific Research Applications

Chemistry: N-tert-Butoxycarbonyl-Nω-benzyloxycarbonyl-L-arginine N-hydroxysuccinimide ester is widely used in solid-phase peptide synthesis (SPPS) for the preparation of peptides and proteins. It serves as a key intermediate in the synthesis of complex peptides by protecting the reactive groups of arginine during the coupling reactions.

Biology: In biological research, the compound is used to synthesize peptide-based inhibitors and substrates for studying enzyme activities and protein-protein interactions. It is also employed in the development of peptide-based drugs and therapeutic agents.

Medicine: N-tert-Butoxycarbonyl-Nω-benzyloxycarbonyl-L-arginine N-hydroxysuccinimide ester is used in the synthesis of peptide-based vaccines and diagnostic agents. It plays a crucial role in the development of targeted therapies for various diseases, including cancer and infectious diseases.

Industry: In the pharmaceutical industry, the compound is used in the large-scale production of peptide drugs and active pharmaceutical ingredients (APIs). It is also utilized in the synthesis of cosmetic peptides and bioactive peptides for nutraceuticals.

Mechanism of Action

The mechanism of action of N-tert-Butoxycarbonyl-Nω-benzyloxycarbonyl-L-arginine N-hydroxysuccinimide ester involves the activation of the carboxyl group of arginine, making it more reactive towards nucleophiles. The N-hydroxysuccinimide ester group facilitates the formation of amide bonds with amines, leading to the synthesis of peptides. The Boc and Z protecting groups prevent unwanted side reactions by shielding the amino and guanidino groups of arginine during the synthesis process.

Comparison with Similar Compounds

    N-tert-Butoxycarbonyl-L-arginine N-hydroxysuccinimide ester (Boc-Arg-OSu): Similar to N-tert-Butoxycarbonyl-Nω-benzyloxycarbonyl-L-arginine N-hydroxysuccinimide ester but lacks the Z protecting group on the guanidino group.

    N-tert-Butoxycarbonyl-Nω-p-toluenesulfonyl-L-arginine N-hydroxysuccinimide ester (Boc-Arg(Tos)-OSu): Uses a p-toluenesulfonyl (Tos) group instead of the Z group for protecting the guanidino group.

    N-tert-Butoxycarbonyl-Nω-2,4-dinitrophenyl-L-arginine N-hydroxysuccinimide ester (Boc-Arg(Dnp)-OSu): Uses a 2,4-dinitrophenyl (Dnp) group for protecting the guanidino group.

Uniqueness: N-tert-Butoxycarbonyl-Nω-benzyloxycarbonyl-L-arginine N-hydroxysuccinimide ester is unique due to the presence of both Boc and Z protecting groups, which provide dual protection for the amino and guanidino groups of arginine. This dual protection enhances the stability and reactivity of the compound, making it highly suitable for complex peptide synthesis.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 5-[bis(phenylmethoxycarbonylamino)methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H37N5O10/c1-31(2,3)45-30(42)33-23(26(39)46-36-24(37)16-17-25(36)38)15-10-18-32-27(34-28(40)43-19-21-11-6-4-7-12-21)35-29(41)44-20-22-13-8-5-9-14-22/h4-9,11-14,23H,10,15-20H2,1-3H3,(H,33,42)(H2,32,34,35,40,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAKDQDAGZLXYNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCN=C(NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)C(=O)ON3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H37N5O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

639.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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